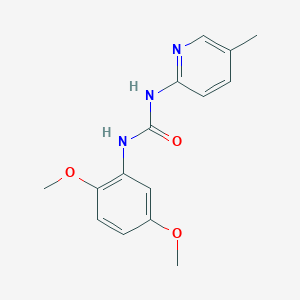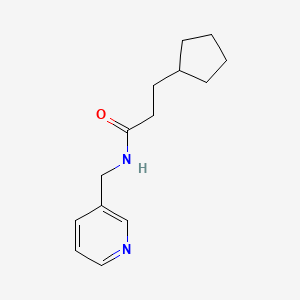
(3,5-dimethoxybenzyl)(2-naphthylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethoxybenzyl)(2-naphthylmethyl)amine, commonly known as NaphDMB, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. It belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and mescaline. In recent years, NaphDMB has been studied extensively for its unique properties and potential use in various fields of research.
Mecanismo De Acción
The mechanism of action of NaphDMB is not fully understood, but it is believed to interact with the serotonin and dopamine receptors in the brain. Specifically, it has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been shown to interact with the dopamine transporter, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
NaphDMB has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to changes in mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, which can have potential implications for its use as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NaphDMB as a research tool is its unique pharmacological properties. It has been shown to interact with the serotonin and dopamine systems in the brain, making it a useful tool for studying these systems. However, one of the limitations of NaphDMB is its potential for abuse. It has been shown to have psychoactive effects, making it a potential drug of abuse.
Direcciones Futuras
There are many potential future directions for research on NaphDMB. One area of interest is its potential use as a therapeutic agent for various mental health disorders. It has been shown to have antidepressant and anxiolytic effects, making it a promising candidate for further study. Another area of interest is its potential use as a tool in neuroscience research. It has been shown to interact with the serotonin and dopamine systems in the brain, making it a useful tool for studying these systems. Overall, NaphDMB is a promising compound with many potential applications in the fields of neuroscience and mental health research.
Métodos De Síntesis
The synthesis of NaphDMB is a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde and 2-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various methods including recrystallization and column chromatography. The synthesis of NaphDMB requires specialized equipment and expertise, making it a challenging compound to produce.
Aplicaciones Científicas De Investigación
NaphDMB has been studied extensively for its potential therapeutic applications in various fields of research. One of the most promising areas of study is its use as a tool in neuroscience research. NaphDMB has been shown to interact with the serotonin and dopamine receptors in the brain, making it a useful tool for studying these systems. It has also been studied for its potential use in treating various mental health disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-19-10-16(11-20(12-19)23-2)14-21-13-15-7-8-17-5-3-4-6-18(17)9-15/h3-12,21H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOICFBQAGDWYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)



![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)
![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)


![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)

![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)
